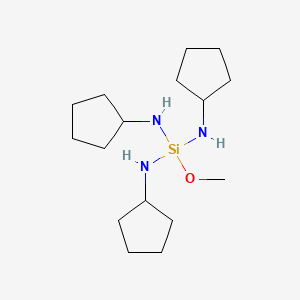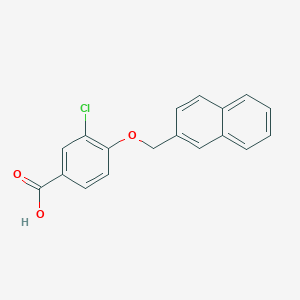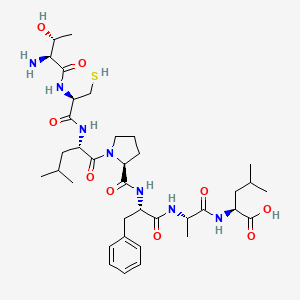![molecular formula C12H10O5 B14191188 [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde CAS No. 929611-01-8](/img/structure/B14191188.png)
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde is a chemical compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid.
Reduction: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.
Comparison with Similar Compounds
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde can be compared with other similar compounds such as:
Baicalin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Methylumbelliferone: Another benzopyran derivative with known biological activities.
Curcumin: A compound with strong antioxidant and anti-inflammatory effects.
These compounds share some common properties but differ in their specific molecular structures and mechanisms of action, making this compound unique in its applications and effects.
Properties
CAS No. |
929611-01-8 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-(5-methoxy-2-oxochromen-7-yl)oxyacetaldehyde |
InChI |
InChI=1S/C12H10O5/c1-15-10-6-8(16-5-4-13)7-11-9(10)2-3-12(14)17-11/h2-4,6-7H,5H2,1H3 |
InChI Key |
SWBZOGDBHOFDRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC(=O)O2)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)

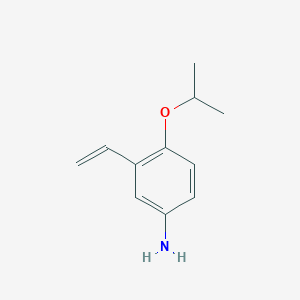
![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
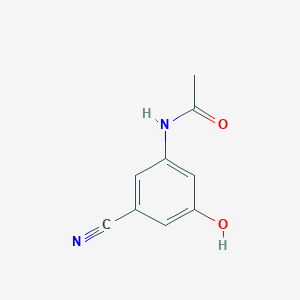
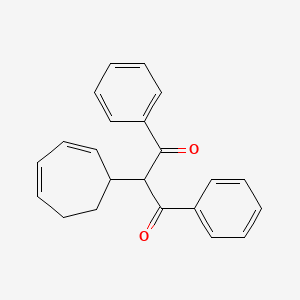
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)
